
Bctc
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de BCTC involucra varios pasos clave:
Formación del Núcleo Piperazina: El núcleo piperazina se sintetiza haciendo reaccionar 1-cloro-3-cloropiridina con 1-tert-butil-4-piperazinacarboxamida en condiciones controladas.
Reacción de Acoplamiento: El núcleo piperazina se acopla luego con isocianato de 4-tert-butilfenilo para formar el producto final, this compound.
Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como dimetilsulfóxido (DMSO) y requieren un control cuidadoso de la temperatura y el pH para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
Síntesis a Granel: Se utilizan reactores a gran escala para llevar a cabo las reacciones de acoplamiento.
Purificación: El producto crudo se purifica mediante técnicas como la recristalización y la cromatografía para lograr los niveles de pureza deseados.
Control de Calidad: Se implementan rigurosas medidas de control de calidad para garantizar la consistencia y el cumplimiento de las normas reglamentarias.
Análisis De Reacciones Químicas
Tipos de Reacciones
BCTC se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el núcleo piperazina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Se emplean reactivos nucleofílicos como metóxido de sodio y terc-butóxido de potasio.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden utilizarse para futuras investigaciones y desarrollo .
Aplicaciones Científicas De Investigación
Pain Management
Mechanism of Action
BCTC acts primarily as an antagonist to TRPV1 receptors, which are crucial in the sensation of pain and inflammation. By inhibiting these channels, this compound can effectively reduce pain responses associated with various conditions.
Case Studies and Findings
- Nerve Injury Models : Research demonstrated that this compound significantly reduces tactile allodynia in rat models with sciatic nerve injury. The compound was administered post-surgery, leading to notable decreases in mechanical hypersensitivity .
- Inflammatory Pain Models : In studies using complete Freund’s adjuvant to induce inflammatory pain, this compound showed promise in alleviating hyperalgesia, suggesting its potential as a therapeutic agent for chronic pain conditions .
Cancer Treatment
Anti-tumor Activity
this compound has been studied for its effects on prostate cancer cells (DU145). It was found to induce cell cycle arrest without triggering apoptosis, highlighting its selective action on tumor proliferation pathways.
Key Findings
- Cell Cycle Regulation : this compound treatment resulted in downregulation of cyclin D1 and cyclin-dependent kinases (CDK) 2 and 6, which are critical for cell cycle progression. This suggests that this compound may serve as a targeted therapy to halt cancer cell growth .
- Inhibition of Migration and Invasion : In addition to affecting cell cycle dynamics, this compound reduced the migration and invasion capabilities of DU145 cells, indicating its potential role in preventing metastasis .
Cardiovascular Applications
Cardiac Hypertrophy and Heart Failure
Recent studies have indicated that TRPV1 antagonists like this compound may provide therapeutic benefits in managing cardiac hypertrophy and heart failure. The blockade of TRPV1 channels is hypothesized to improve heart function by mitigating pathological remodeling processes.
Research Insights
- Improvement in Cardiac Function : In animal models with induced cardiac hypertrophy, administration of this compound led to significant improvements in heart function metrics, suggesting a novel approach for treating heart-related diseases .
Summary Table of Applications
Mecanismo De Acción
BCTC ejerce sus efectos antagonizando los canales TRPV1 y TRPM8. Estos canales están involucrados en la detección y regulación de la temperatura y el dolor. This compound inhibe la activación de estos canales por capsaicina, pH bajo y otros estímulos, lo que reduce el dolor y la inflamación. Los objetivos moleculares de this compound incluyen los sitios de unión en los canales TRPV1 y TRPM8, que son críticos para su activación y función .
Comparación Con Compuestos Similares
BCTC es único en su actividad dual antagonista contra los canales TRPV1 y TRPM8. Compuestos similares incluyen:
Capsazepina: Un antagonista de TRPV1 que también inhibe la activación inducida por capsaicina pero carece de actividad contra TRPM8.
AMG 517: Otro antagonista de TRPV1 con potentes efectos analgésicos pero actividad limitada contra TRPM8.
SB-705498: Un antagonista selectivo de TRPV1 utilizado en el estudio del dolor y la inflamación.
La actividad dual de this compound lo convierte en un compuesto valioso para estudios integrales del dolor y la percepción sensorial, lo que lo distingue de otros compuestos similares .
Actividad Biológica
BCTC (N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) is a compound that has garnered attention for its biological activity, particularly in the context of cancer research and pain management. This article explores this compound's mechanisms of action, pharmacokinetics, and its effects on various biological systems.
This compound is primarily known as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is implicated in various physiological processes, including pain sensation and tumor progression. Research has demonstrated that the inhibition of TRPM8 by this compound can lead to significant biological effects:
- Cell Proliferation : In studies involving DU145 prostate cancer cells, this compound treatment resulted in reduced cell proliferation and migration. The compound was shown to downregulate key cell cycle proteins such as cyclin D1 and CDK2/6, while upregulating phosphorylated glycogen synthase kinase 3β (GSK-3β) .
- Cell Cycle Arrest : this compound induces G0/G1 phase arrest in DU145 cells without triggering apoptosis. This was evidenced by flow cytometric analysis showing an increased proportion of cells in the G0/G1 phase compared to untreated controls .
- MAPK Pathway Involvement : The anti-tumor activity of this compound appears to be partially mediated through the MAPK signaling pathway. Specifically, this compound downregulated phosphorylated extracellular signal-regulated kinase 1/2 (ERK1/2) while upregulating p38 and c-Jun N-terminal kinases (JNK) in treated cells .
2. Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in animal models, providing insights into its absorption, distribution, metabolism, and excretion:
- Bioavailability : this compound demonstrated significant oral bioavailability in rats, with a plasma half-life of approximately 1 hour. It effectively penetrates the central nervous system (CNS), which is crucial for its potential therapeutic applications .
- Central Nervous System Permeability : Studies indicated that this compound can cross the blood-brain barrier, making it a candidate for treating CNS-related disorders .
3. Case Studies and Research Findings
Several studies have highlighted the effects of this compound on cancer cells and pain pathways:
- Anti-Tumor Activity : In vitro studies on DU145 prostate cancer cells revealed that this compound inhibits both migration and invasion capabilities. The scratch motility assay demonstrated significantly reduced cell movement in treated groups compared to controls .
- Analgesic Properties : As a vanilloid receptor 1 (VR1) antagonist, this compound has been characterized for its analgesic properties. Its ability to modulate pain pathways suggests potential applications in pain management therapies .
4. Data Summary
The following table summarizes key findings from research on this compound's biological activity:
Propiedades
IUPAC Name |
N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c1-20(2,3)15-6-8-16(9-7-15)23-19(26)25-13-11-24(12-14-25)18-17(21)5-4-10-22-18/h4-10H,11-14H2,1-3H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGUAPYLUCHQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432997 | |
Record name | BCTC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393514-24-4 | |
Record name | N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393514244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BCTC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 393514-24-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of BCTC?
A1: this compound primarily targets TRPV1, a non-selective cation channel found on sensory neurons. [, ]
Q2: How does this compound interact with TRPV1?
A2: this compound acts as a competitive antagonist, binding to the capsaicin-binding pocket of TRPV1 and preventing its activation by various stimuli. []
Q3: Does this compound block all modes of TRPV1 activation?
A3: Yes, this compound effectively blocks TRPV1 activation by capsaicin, protons (low pH), heat, and endogenous ligands like anandamide and N-arachidonyl dopamine. []
Q4: What are the downstream effects of this compound inhibiting TRPV1?
A4: this compound prevents TRPV1-mediated calcium influx into neurons, ultimately reducing pain signaling. This includes inhibiting the release of pain-related neuropeptides like calcitonin gene-related peptide (CGRP). [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C20H23ClN4O and a molecular weight of 372.89 g/mol. []
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research doesn't delve into detailed spectroscopic data, it's essential to note that such information would typically be available in the chemical synthesis literature.
Q7: How do structural modifications of this compound affect its activity?
A7: Research suggests that modifications to the linker region of this compound can influence its potency and selectivity for TRPV1. Replacing the tetrahydropyrazine ring with a pyrrolidine ring, as in compound 10b, demonstrated comparable analgesic effects to this compound but with a reduced risk of hyperthermia. []
Q8: Are there any specific formulation strategies for this compound?
A8: Studies frequently utilize cyclodextrin as a vehicle for this compound administration, suggesting its potential role in enhancing solubility. [, ]
Q9: What is known about the pharmacokinetics of this compound?
A9: In rats, this compound exhibits oral bioavailability with a plasma half-life of approximately 1 hour and significant penetration into the central nervous system. []
Q10: What is the relationship between this compound dosage and efficacy?
A10: this compound demonstrates dose-dependent analgesic effects in various pain models. For instance, in a rat model of inflammatory pain, oral administration of this compound at 3 mg/kg significantly reduced thermal hyperalgesia, while 10 mg/kg reduced mechanical hyperalgesia. []
Q11: Has this compound been tested in cell-based assays?
A11: Yes, this compound effectively inhibits capsaicin-induced calcium influx and CGRP release in cultured rat dorsal root ganglion neurons. []
Q12: What animal models have been used to study this compound's analgesic effects?
A12: this compound has demonstrated efficacy in several rodent pain models, including capsaicin-induced hyperalgesia, Freund's complete adjuvant-induced inflammatory pain, and partial sciatic nerve injury-induced neuropathic pain. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.